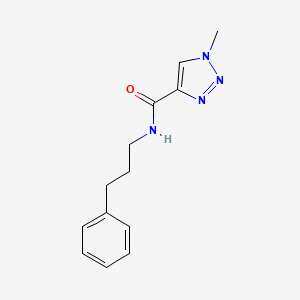

1-methyl-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide

Description

1-Methyl-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound characterized by a 1H-1,2,3-triazole core substituted at the 1-position with a methyl group and at the 4-position with a carboxamide moiety. The amide nitrogen is further functionalized with a 3-phenylpropyl chain. This structural framework is common in medicinal chemistry due to the triazole’s metabolic stability and the carboxamide’s ability to engage in hydrogen bonding, which enhances target binding .

Properties

IUPAC Name |

1-methyl-N-(3-phenylpropyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O/c1-17-10-12(15-16-17)13(18)14-9-5-8-11-6-3-2-4-7-11/h2-4,6-7,10H,5,8-9H2,1H3,(H,14,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVUVUXCDVKMXMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)NCCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) to form the 1,2,3-triazole ring.

Substitution Reactions:

Amidation: The final step involves the formation of the carboxamide group, typically through the reaction of the triazole derivative with an amine under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: Halogenated compounds or alkylating agents in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the most significant applications of 1-methyl-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide is its potential as an anticancer agent. Recent studies have demonstrated its efficacy against several cancer cell lines. For instance, a study reported that derivatives of triazole compounds exhibited strong antiproliferative activity against human cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer), and HT-29 (colon cancer) with IC50 values ranging from 30 to 240 nM .

The mechanism of action appears to involve the inhibition of tubulin polymerization and induction of apoptosis through intrinsic pathways, making it a promising candidate for further development in cancer therapy .

Agricultural Applications

Pesticidal Properties

Another noteworthy application of this compound is in agriculture, particularly as a pesticide or herbicide. The triazole ring structure is known for its fungicidal properties. Research indicates that compounds containing triazole moieties can effectively inhibit fungal growth and are used in various agricultural formulations to protect crops from fungal diseases .

Material Science

Polymer Chemistry

In the realm of material science, 1-methyl-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide can be utilized as a building block for synthesizing novel polymers. The triazole group can participate in click chemistry reactions, which are valuable in creating functionalized polymers with specific properties for applications in coatings, adhesives, and nanomaterials .

Case Studies

Case Study 1: Anticancer Activity Evaluation

In a controlled study assessing the anticancer potential of various triazole derivatives, 1-methyl-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide was evaluated alongside other compounds. Results indicated that this compound exhibited superior activity compared to some traditional chemotherapeutics against resistant cancer cell lines .

Case Study 2: Agricultural Efficacy

A field trial was conducted to evaluate the efficacy of triazole-based pesticides on crop yield and disease resistance. The results demonstrated significant improvements in crop health and yield when treated with formulations containing 1-methyl-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide compared to untreated controls .

Mechanism of Action

The mechanism of action of 1-methyl-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

The triazole-carboxamide scaffold is highly versatile, with variations in substituents leading to diverse biological activities. Key analogues include:

Compound I (ZIPSEY)

- Structure : 1-(4-Chlorophenyl)-N-(1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide.

- Key Features : A 4-chlorophenyl group at the triazole’s 1-position and a hydroxylated phenylpropyl amide.

Compound II (LELHOB)

- Structure : 1-(4-Chlorophenyl)-5-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide.

- Key Features : Incorporation of a phenyloxazole moiety on the amide nitrogen.

- Significance : The oxazole group may enhance π-π stacking interactions, improving target affinity .

Rufinamide (–13)

- Structure : 1-(2-Fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide.

- Key Features : Simplified structure with a fluorobenzyl group.

- Activity : Clinically approved antiepileptic drug, highlighting the pharmacophore’s importance in neurological applications. Fluorine enhances metabolic stability and blood-brain barrier penetration .

MKA027 ()

Physicochemical and Pharmacokinetic Properties

- Solubility : Hydrophilic substituents (e.g., hydroxyethyl in ZIPSEY) improve aqueous solubility, whereas hydrophobic groups (e.g., 3-phenylpropyl in the target compound) may enhance membrane permeability .

- Metabolic Stability : Halogenated analogues (e.g., Rufinamide) resist oxidative metabolism, prolonging half-life .

Data Tables

Table 1: Structural and Functional Comparison of Triazole-Carboxamide Analogues

Biological Activity

1-Methyl-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide (referred to as "the compound" hereafter) is a member of the triazole family, characterized by its five-membered ring structure containing three nitrogen atoms. This compound has garnered attention due to its diverse biological activities, particularly in the realms of antimicrobial and anticancer research.

Chemical Structure and Synthesis

The molecular formula of the compound is C${14}$H${16}$N$_{4}$O, which highlights its complex aromatic structure owing to the phenylpropyl side chain. The synthesis of this compound typically employs the copper-catalyzed azide-alkyne cycloaddition (CuAAC) method, allowing for efficient formation of triazole rings under mild conditions.

Antimicrobial Properties

The compound exhibits significant antimicrobial activity . Triazole derivatives are known to inhibit the growth of various pathogenic microorganisms by disrupting their cellular processes or inhibiting essential enzymes. In vitro studies have demonstrated that the compound can effectively inhibit bacterial and fungal growth compared to standard antibiotics .

Table 1: Antimicrobial Activity Comparison

| Compound | Activity Type | Inhibition Rate |

|---|---|---|

| 1-Methyl-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide | Antibacterial | High |

| Metronidazole | Antibacterial | Moderate |

| Control (No treatment) | - | None |

Anticancer Activity

Emerging research indicates that the compound may possess anticancer properties . For instance, studies involving derivatives of triazole have shown selective cytotoxicity against various cancer cell lines, including leukemic T-cells. The mechanism often involves inducing apoptosis through DNA damage and mitochondrial dysfunction .

Case Study: Cytotoxic Effects in Jurkat T-cells

Research has reported that certain triazole derivatives induce morphological changes indicative of apoptosis in Jurkat T-cells. These changes include:

- Apoptotic body formation

- Membrane blebbing

- Chromatin condensation

- DNA fragmentation

These findings suggest that the compound could be a candidate for further development in cancer therapeutics .

The biological activity of the compound is closely linked to its structural features. The phenylpropyl group enhances lipophilicity, potentially improving cellular uptake and interaction with biological targets. Interaction studies indicate that the compound may bind to specific enzymes or receptors critical for microbial survival and cancer cell proliferation.

Comparative Analysis with Related Compounds

Several compounds with structural similarities have been studied for their biological activities. Below is a comparison highlighting their notable activities:

Table 2: Comparison of Triazole Derivatives

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 1-Methyl-1H-1,2,3-triazole-4-carboxylic acid | Triazole | Antifungal |

| 5-Methyl-N-(4-chlorobenzyl)-1H-1,2,3-triazole | Triazole | Anticancer |

| 4-Amino-N-(phenethyl)-1H-1,2,3-triazole | Triazole | Antimicrobial |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-methyl-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized for higher yields?

- Methodology : The synthesis of triazole-carboxamide derivatives typically involves multi-step processes, including condensation reactions and cyclization. For example, similar compounds (e.g., 5-amino-1-(4-fluorophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide) are synthesized via azide-alkyne cycloaddition (Click chemistry) followed by carboxamide coupling . Optimization can include adjusting solvent systems (e.g., DMF for improved solubility), temperature control (e.g., 60–80°C for cyclization), and catalyst screening (e.g., Cu(I) for regioselectivity). Continuous flow reactors and high-throughput screening may enhance scalability .

Q. How can researchers address solubility limitations of this compound in aqueous systems during in vitro assays?

- Methodology : Low aqueous solubility is a common challenge with triazole-carboxamides. Strategies include:

- Using co-solvents (e.g., DMSO at <1% v/v) or surfactants (e.g., Tween-80) to maintain colloidal stability.

- Structural modification (e.g., introducing polar substituents like hydroxyl or amine groups) to improve hydrophilicity while preserving bioactivity .

- Nanoformulation approaches (e.g., liposomal encapsulation) for sustained release .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound and verifying its purity?

- Methodology :

- NMR spectroscopy : - and -NMR confirm regiochemistry of the triazole ring and carboxamide linkage (e.g., characteristic shifts at δ 7.8–8.2 ppm for triazole protons) .

- HPLC-MS : Reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) coupled with ESI-MS detect impurities (<0.5%) and validate molecular weight .

- X-ray crystallography : Resolve crystal structure ambiguities in analogs with bulky substituents (e.g., 3-phenylpropyl groups) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with improved target selectivity while maintaining triazole-carboxamide pharmacophore integrity?

- Methodology :

- Use quantum mechanical calculations (e.g., DFT) to map electrostatic potentials and predict binding affinities to biological targets (e.g., enzyme active sites) .

- Molecular dynamics simulations analyze ligand-protein stability over time (e.g., RMSD <2 Å for >50 ns trajectories) .

- Fragment-based drug design (FBDD) identifies optimal substituents (e.g., fluorophenyl vs. bromophenyl groups) for selectivity without disrupting the core scaffold .

Q. What strategies resolve contradictions between in silico predictions and experimental bioactivity data for this compound class?

- Methodology :

- Validate computational models with orthogonal assays (e.g., SPR for binding kinetics vs. enzyme inhibition assays) to confirm false positives/negatives .

- Conduct free-energy perturbation (FEP) calculations to refine force field parameters for bulky substituents (e.g., 3-phenylpropyl) that may induce steric clashes .

- Use Bayesian statistical models to integrate conflicting data sources and prioritize analogs for synthesis .

Q. What innovative approaches exist for analyzing structure-activity relationships (SAR) in triazole-carboxamide derivatives with complex substitution patterns?

- Methodology :

- Factorial design of experiments (DoE) : Systematically vary substituents (e.g., alkyl chain length, aryl groups) to quantify contributions to bioactivity and physicochemical properties .

- Machine learning : Train models on datasets of >100 analogs to predict logP, solubility, and IC values using descriptors like topological polar surface area (TPSA) and H-bond donors/acceptors .

- Covalent docking : Explore irreversible binding mechanisms in analogs with electrophilic warheads (e.g., acrylamides) .

Q. How can researchers optimize membrane permeability while balancing polar surface area (PSA) and lipophilicity (logP) in analogs?

- Methodology :

- Parallel artificial membrane permeability assay (PAMPA) : Screen analogs under physiologically relevant pH conditions (e.g., pH 7.4 for blood-brain barrier penetration) .

- Introduce prodrug moieties (e.g., esterification of carboxyl groups) to temporarily reduce PSA and enhance absorption, followed by enzymatic cleavage in vivo .

- Apply the "Rule of 3" for CNS candidates: MW <400, logP 2–5, PSA <60 Ų .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.